(4R)-Tegoprazan
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Overview
Description
®-Tegoprazan is a novel potassium-competitive acid blocker (P-CAB) that has shown promise in the treatment of acid-related gastrointestinal disorders. Unlike traditional proton pump inhibitors, ®-Tegoprazan works by competitively inhibiting the potassium-binding site of the gastric H+/K+ ATPase enzyme, leading to a rapid and sustained reduction in gastric acid secretion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Tegoprazan involves several key steps, including the formation of the core structure and the introduction of specific functional groups. The synthetic route typically starts with the preparation of a substituted pyridine derivative, followed by a series of reactions to introduce the necessary functional groups. Common reagents used in these reactions include various halogenating agents, reducing agents, and catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of ®-Tegoprazan involves scaling up the laboratory synthesis to a commercial scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. Techniques such as crystallization, chromatography, and recrystallization are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: ®-Tegoprazan undergoes several
Properties
CAS No. |
942195-56-4 |
---|---|
Molecular Formula |
C20H19F2N3O3 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
7-[[(4R)-5,7-difluoro-3,4-dihydro-2H-chromen-4-yl]oxy]-N,N,2-trimethyl-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C20H19F2N3O3/c1-10-23-14-6-11(20(26)25(2)3)7-17(19(14)24-10)28-15-4-5-27-16-9-12(21)8-13(22)18(15)16/h6-9,15H,4-5H2,1-3H3,(H,23,24)/t15-/m1/s1 |
InChI Key |
CLIQCDHNPDMGSL-OAHLLOKOSA-N |
Isomeric SMILES |
CC1=NC2=C(N1)C=C(C=C2O[C@@H]3CCOC4=C3C(=CC(=C4)F)F)C(=O)N(C)C |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2OC3CCOC4=C3C(=CC(=C4)F)F)C(=O)N(C)C |
Origin of Product |
United States |
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